molecular formula C23H28N6O3 B5525027 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine

Cat. No. B5525027
M. Wt: 436.5 g/mol
InChI Key: MRAXOUDNQMQHPT-UHFFFAOYSA-N
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Description

This compound is a part of a class of chemicals synthesized for various purposes, including medicinal applications. While specific studies on this exact compound are limited, research on related compounds provides insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of compounds similar to 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine often involves multi-step chemical processes. For example, Abu‐Hashem et al. (2020) describe the synthesis of novel heterocyclic compounds, which could be comparable to the synthesis of the compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques like X-ray diffraction and NMR. Karczmarzyk and Malinka (2004) provide details on the crystal and molecular structures of similar compounds, which can give insights into the structural aspects of our compound of interest (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds are often explored in the context of their potential as medicinal agents. For instance, Gabriele et al. (2006) discuss the synthesis of derivatives through reactions that could be relevant to understanding the reactivity of 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine (Gabriele et al., 2006).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding how this compound interacts in different environments. Studies like those conducted by Shawish et al. (2021) on s-triazine derivatives can provide a framework for analyzing the physical properties of related compounds (Shawish et al., 2021).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and stability, are key to understanding the potential applications of this compound. Research on similar compounds, such as the work of Bauer et al. (1976) on isobenzofuran derivatives, can offer insights into the chemical behavior of the compound (Bauer et al., 1976).

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic Compounds Synthesis : A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. The research highlights the utility of such compounds in pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antiviral Activity : Another study synthesized imidazo[1,5-a]-1,3,5-triazine derivatives and tested them for their inhibitory effects on ortho- and paramyxoviruses, indicating the potential of such compounds in antiviral therapies (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

  • Anti-Anoxic and Anti-Lipid Peroxidation : Novel 4-arylpyrimidine derivatives were synthesized and tested for their anti-anoxic (AA) activity and anti-lipid peroxidation (ALP) activities, suggesting their potential in cerebral protection (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).

  • Antimicrobial Activity : Research on fused imidazolopyrimidines demonstrated their synthesis and evaluation for antimicrobial activity, highlighting the importance of structural analogs in combating microbial resistance (El-Kalyoubi, Agili, & Youssif, 2015).

  • Antioxidant Evaluation : A study on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives sheds light on the role of such compounds in oxidative stress management (Gouda, 2012).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-15-16(2)29(14-24-15)22-13-21(25-17(3)26-22)27-6-8-28(9-7-27)23(30)18-10-19(31-4)12-20(11-18)32-5/h10-14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAXOUDNQMQHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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